molecular formula C8H5NO2 B013769 1-Ethynyl-4-nitrobenzene CAS No. 937-31-5

1-Ethynyl-4-nitrobenzene

Cat. No. B013769
M. Wt: 147.13 g/mol
InChI Key: GAZZTEJDUGESGQ-UHFFFAOYSA-N
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Patent
US08816127B2

Procedure details

In general, terminal aromatic alkynes with an electron withdrawing group are deactivated and often inert to many transformations. With an electron withdrawing group on the phenyl ring, the nucleophilicity of C1 carbon of alkynes is reduced dramatically. The carboxylation of 4-nitro-1-ethynylbenzene was unsatisfactory with a very low yield of the corresponding acid (0-8%) under standard conditions. Low yields (around 2%) were also observed as the reaction temperature was adjusted to 0° C. and 50° C. which may be due to the low reaction rate at low temperature and the low stability of reaction intermediate at high temperature. The key step for this transformation is thought to be CO2 insertion into a copper acetylide intermediate. Increasing the nucleophilicity of the carbanionic intermediate may increase the yield of carboxylic acid product. It is well known that N-heterocyclic carbenes (NHC) can activate CO2 in various catalytic transformations. With that in mind, a new NHC—Cu co-catalyst was designed using poly-N-heterocyclic carbene (PNHC) as both ligand and catalyst. PHNC has a three dimensional network structure with carbene units located and fixed in the backbone of the network. Poly(NHC)0.5(NHC—Cu)0.5 (P1) catalyst was prepared by the reaction of 1 equivalent of CuCl with 2 equivalent of PHNC. In the structure of this catalyst, only half of the carbene species were coordinated with copper with the remainder being free carbenes. The initial experiment was conducted by using 5 mol % of P1 with Cs2CO3 as base for the carboxylation of 4-nitro-1-ethynylbenzene with CO2 at ambient conditions. Remarkably, 4-nitro-phenylpropiolic acid was produced in 70% yield after acid workup. Good yields were also achieved for terminal aromatic alkynes with other electron withdrawing groups in 36 to 48 hrs (Table 6).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
carbene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
carbenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Cs2CO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Name
CuCl
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Nine
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
N-heterocyclic carbenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
NHC—Cu
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
poly-N-heterocyclic carbene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
carbene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
NHC
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
5(NHC—Cu)0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17

Identifiers

REACTION_CXSMILES
[C:1](=[O:3])=[O:2].C([O-])([O-])=O.[Cs+].[Cs+].[N+:10]([C:13]1[CH:18]=[CH:17][C:16]([C:19]#[CH:20])=[CH:15][CH:14]=1)([O-:12])=[O:11]>[C-]#[C-].[Cu+2].Cl[Cu].[Cu]>[N+:10]([C:13]1[CH:18]=[CH:17][C:16]([C:19]#[C:20][C:1]([OH:3])=[O:2])=[CH:15][CH:14]=1)([O-:12])=[O:11] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Two
Name
carbene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
carbenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Cs2CO3
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C#C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C-]#[C-].[Cu+2]
Step Eight
Name
CuCl
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Cu]
Step Nine
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Step Ten
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
N-heterocyclic carbenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Thirteen
Name
NHC—Cu
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
poly-N-heterocyclic carbene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
carbene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 16
Name
NHC
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
5(NHC—Cu)0
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In general, terminal aromatic alkynes with an electron withdrawing group
CUSTOM
Type
CUSTOM
Details
With an electron withdrawing group on the phenyl ring
CUSTOM
Type
CUSTOM
Details
Low yields (around 2%)
CUSTOM
Type
CUSTOM
Details
was adjusted to 0° C. and 50° C.
CUSTOM
Type
CUSTOM
Details
the low stability of reaction intermediate at high temperature
TEMPERATURE
Type
TEMPERATURE
Details
Increasing the nucleophilicity of the carbanionic intermediate

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C#CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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